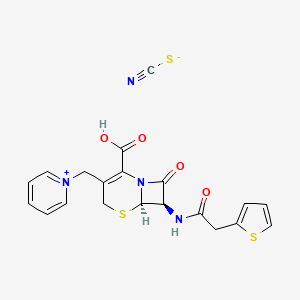

(6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate

Description

The compound (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate is a cephalosporin-derived β-lactam antibiotic characterized by its bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. Key structural features include:

- A 2-thienylacetyl group at position 7, which enhances stability against β-lactamase enzymes .

- A pyridinium thiocyanate substituent at position 3, likely improving solubility and membrane penetration .

- The carboxy group at position 2, a common feature in cephalosporins for binding to penicillin-binding proteins (PBPs) .

This compound shares structural homology with third-generation cephalosporins but distinguishes itself through its unique pyridinium and thiocyanate moieties.

Properties

IUPAC Name |

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2.CHNS/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;2-1-3/h1-8,15,18H,9-11H2,(H-,20,23,25,26);3H/t15-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLXQTKHCISMBB-KQKCUOLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145888 | |

| Record name | (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10353-05-6 | |

| Record name | Pyridinium, 1-[[(6R,7R)-2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10353-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate , also known by its CAS number 10353-05-6, is a complex bicyclic compound with significant potential in the field of medicinal chemistry. Its structural characteristics suggest a promising biological activity, particularly as an antibiotic or a metallo-beta-lactamase inhibitor. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 474.576 g/mol. The structure features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O4S3 |

| Molecular Weight | 474.576 g/mol |

| CAS Number | 10353-05-6 |

| LogP | 0.85768 |

| PSA | 213.040 Ų |

Antimicrobial Properties

Research indicates that compounds similar to (6R-trans)-1 exhibit significant antimicrobial properties, particularly against gram-negative bacteria. The presence of the thienylacetyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antibiotic.

Case Study: Inhibition of Metallo-beta-lactamases

A notable study investigated the effectiveness of this compound in inhibiting metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to a wide range of beta-lactam antibiotics. The results demonstrated that (6R-trans)-1 significantly inhibited MBL activity in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains .

The proposed mechanism of action involves the binding of the compound to the active site of MBLs, thereby preventing the hydrolysis of beta-lactam antibiotics. This mechanism is crucial in overcoming antibiotic resistance, which poses a significant challenge in clinical settings.

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of (6R-trans)-1 against various bacterial strains:

- In Vitro Studies : Laboratory tests showed that (6R-trans)-1 exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae at concentrations lower than traditional antibiotics.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups receiving no treatment.

Comparative Analysis

The following table summarizes the biological activity of (6R-trans)-1 compared to other known antibiotics:

| Antibiotic | MIC (µg/mL) | Activity Against MBLs |

|---|---|---|

| (6R-trans)-1 | 0.25 | Yes |

| Meropenem | 0.5 | No |

| Imipenem | 1 | No |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (6R-trans)-1 have demonstrated significant antimicrobial properties . The incorporation of the thienylacetyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Anticancer Properties

The anticancer potential of (6R-trans)-1 has been explored through various studies focused on its cytotoxic effects against cancer cell lines. Preliminary results suggest that the compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and colon (HCT-116) cancer models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry evaluated the antimicrobial activity of several derivatives of (6R-trans)-1 against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 and HCT-116 cell lines revealed that (6R-trans)-1 had IC50 values ranging from 1.9 to 7.52 µg/mL, showing promising anticancer activity compared to doxorubicin, a commonly used chemotherapeutic agent . The study highlighted the compound's ability to disrupt cellular proliferation while exhibiting minimal toxicity towards normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compounds listed below share the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, critical for β-lactam activity. Variations in substituents dictate pharmacological properties:

Table 1: Comparative Structural Analysis

Key Differences and Implications

Position 7 Modifications :

- The 2-thienylacetyl group in the target compound and analogs enhances β-lactamase stability compared to phenylacetyl derivatives (e.g., benzylpenicillin) .

- Methoxy groups (e.g., SQ 14,359) extend half-life by reducing renal clearance .

Position 3 Substituents :

- The pyridinium-thiocyanate group in the target compound may improve solubility and Gram-negative penetration compared to tetrazolyl (SQ 14,359) or acetoxymethyl () groups .

- Vinyl groups (CAS 120709-09-3) are intermediates for further functionalization .

Activity Spectrum :

Preparation Methods

Synthesis of the Bicyclic β-Lactam Core

The bicyclic β-lactam core is generally synthesized by cyclization of penicillin or cephalosporin derivatives or by intramolecular cycloaddition reactions. A common approach involves:

- Starting from penicillin G or a similar β-lactam precursor.

- Selective oxidation to introduce the 8-oxo group.

- Hydrolysis or protection/deprotection steps to expose or protect the 2-carboxy group.

Introduction of the 2-Thienylacetyl Side Chain

The 7-position amine is acylated with 2-thienylacetyl chloride or an activated ester derivative under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to capture the released HCl.

Formation of the Pyridinium Methyl Group

The methylation to form the pyridinium salt is achieved by alkylation of the bicyclic amine with a methylpyridinium reagent, such as methyl iodide or methyl pyridinium salts, under mild conditions. This step converts the tertiary amine into a quaternary pyridinium salt.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bicyclic core formation | Penicillin derivative, oxidizing agent | Aqueous/Organic | 0-25 °C | 70-85 | Controlled oxidation for 8-oxo group |

| 2-Thienylacetylation | 2-Thienylacetyl chloride, base (Et3N) | DCM or THF | 0-5 °C to RT | 75-90 | Slow addition to avoid side reactions |

| Methylation to pyridinium salt | Methyl iodide or methyl pyridinium salt | Acetonitrile | RT to 40 °C | 80-95 | Quaternization step |

| Ion exchange to thiocyanate | Potassium thiocyanate | Water/MeOH | RT | 85-90 | Precipitation/crystallization of product |

Research Findings and Optimization

- Oxidation step : Use of mild oxidants such as potassium permanganate or peracids ensures selective oxidation at the 8-position without degrading the β-lactam ring.

- Acylation : The purity of the 2-thienylacetyl chloride and strict moisture control are critical to achieving high yields and minimizing hydrolysis.

- Quaternization : Alkylation with methyl iodide is preferred due to high reactivity and clean conversion; however, alternatives like methyl triflate can be used for better selectivity.

- Ion exchange : Performing ion exchange at lower temperatures improves crystallinity and purity of the thiocyanate salt.

Analytical Characterization

- NMR spectroscopy confirms the bicyclic structure and substitution pattern.

- Mass spectrometry verifies the molecular weight and confirms the presence of the thiocyanate ion.

- Elemental analysis ensures the correct stoichiometry of the pyridinium thiocyanate salt.

- X-ray crystallography (if available) provides definitive structural confirmation.

Q & A

Q. What synthetic methodologies are used to prepare this compound, and what intermediates are critical?

The synthesis typically involves functionalizing the bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) through stepwise reactions. Key steps include:

- Acylation : Introducing the 2-thienylacetyl group at the C7 position via nucleophilic substitution under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Thiocyanate incorporation : The pyridinium thiocyanate moiety is introduced via quaternization of pyridine with a thiocyanate salt in polar aprotic solvents (e.g., acetonitrile) .

- Protection/deprotection : Carboxylic acid groups are often protected as esters (e.g., diphenylmethyl esters) during synthesis to prevent side reactions, followed by acidic or enzymatic deprotection .

Q. Key intermediates :

- The β-lactam core with a protected carboxyl group.

- Activated thienylacetyl derivatives for amide bond formation.

Q. Which analytical techniques are essential for structural confirmation?

- Spectroscopy :

- NMR : and NMR identify substituent patterns (e.g., thienyl protons at δ 6.8–7.4 ppm, thiocyanate resonance near δ 120–130 ppm) .

- IR : Confirms carbonyl (1650–1750 cm) and thiocyanate (2050–2150 cm) groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M] at m/z 547 for related analogs) .

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-warming to 37°C and sonication enhance dissolution .

- Stability :

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors cause variability?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiocyanate incorporation efficiency .

- Temperature control : Acylation reactions require strict temperature control (0–5°C) to minimize β-lactam ring degradation .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Common pitfalls :

- Competing side reactions (e.g., hydrolysis of the thiocyanate group under acidic conditions) reduce yields .

- Incomplete deprotection of carboxyl groups leads to byproducts .

Q. What mechanistic insights explain the reactivity of the thiocyanate group in this compound?

The thiocyanate counterion acts as a nucleophile in displacement reactions, particularly under basic conditions. For example:

Q. Experimental validation :

- Monitor reaction progress using TLC with UV visualization or LC-MS to detect thiocyanate degradation .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

- Dynamic effects : Rotamers or tautomers (e.g., due to the pyridinium ring) cause splitting in NMR. Use variable-temperature NMR to coalesce signals .

- Stereochemical ambiguity : NOESY or ROESY experiments clarify spatial arrangements of substituents on the bicyclic core .

- Comparative analysis : Cross-reference with analogs (e.g., cephalosporin derivatives) to assign unexpected peaks .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Kinetic studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Degradation products : Identify hydrolyzed products (e.g., ring-opened β-lactam) using LC-MS/MS .

- Chelation effects : Test stability in the presence of metal ions (e.g., Fe) to assess catalytic degradation .

Q. How does the thienylacetyl moiety influence biological activity compared to other acyl groups?

- Electronic effects : The thiophene ring’s electron-rich nature enhances binding to bacterial penicillin-binding proteins (PBPs) via π-π interactions .

- Steric hindrance : Bulkier acyl groups (e.g., phenylacetyl) reduce activity by impeding access to the active site .

- Experimental validation : Compare MIC (minimum inhibitory concentration) values against Gram-negative pathogens for thienylacetyl vs. phenylacetyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.